molecular formula C24H22ClN3O3S B11700410 methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11700410
M. Wt: 468.0 g/mol
InChI Key: OOGWFYZIHAHLCZ-CPNJWEJPSA-N
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Description

Methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound. It belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolopyrimidine core, a chlorophenyl group, and a dimethylaminobenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes:

    Formation of the Thiazolopyrimidine Core: This can be achieved by reacting 2-aminothiazole with a suitable β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the electrophilic substitution of the thiazolopyrimidine core with a chlorophenyl halide.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 4-(dimethylamino)benzaldehyde under basic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to the corresponding benzyl compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a thiazolopyrimidine core can interact with various enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the chlorophenyl moiety can enhance binding affinity and specificity to certain molecular targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with a similar core structure, such as thiazolopyrimidine derivatives with different substituents.

    Benzylidene Derivatives: Compounds with a benzylidene moiety, such as benzylideneacetophenones.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group, such as chlorophenylpiperazines.

Uniqueness

The uniqueness of methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the thiazolopyrimidine core, chlorophenyl group, and dimethylaminobenzylidene moiety provides a unique structural framework that can be exploited for various scientific and industrial applications.

Properties

Molecular Formula

C24H22ClN3O3S

Molecular Weight

468.0 g/mol

IUPAC Name

methyl (2E)-5-(2-chlorophenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22ClN3O3S/c1-14-20(23(30)31-4)21(17-7-5-6-8-18(17)25)28-22(29)19(32-24(28)26-14)13-15-9-11-16(12-10-15)27(2)3/h5-13,21H,1-4H3/b19-13+

InChI Key

OOGWFYZIHAHLCZ-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Origin of Product

United States

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